molecular formula C6H14S B3244839 2-Ethyl-butane-1-thiol CAS No. 1638-97-7

2-Ethyl-butane-1-thiol

Cat. No.: B3244839
CAS No.: 1638-97-7
M. Wt: 118.24 g/mol
InChI Key: ZEOYAIVOCJZXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-butane-1-thiol is an organic compound with the molecular formula C6H14S. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and unpleasant odor, which is typical of many thiols .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-butane-1-thiol can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide.

    Thiourea Method: Another method involves the use of thiourea as a nucleophilic sulfur source.

Industrial Production Methods

Industrial production of thiols often relies on the high nucleophilicity of sulfur. The reaction conditions typically involve the use of excess sulfur nucleophile to prevent the formation of by-products such as sulfides .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-butane-1-thiol undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Alkyl halides and sodium hydrosulfide (NaSH) or thiourea.

Major Products

    Oxidation: 2-Ethyl-butane-1-disulfide.

    Reduction: this compound.

    Substitution: Corresponding sulfides.

Mechanism of Action

The mechanism of action of 2-ethyl-butane-1-thiol involves its reactivity as a nucleophile. The sulfhydryl group (-SH) can form covalent bonds with electrophilic centers in other molecules. This reactivity is crucial in biological systems, where thiols participate in redox reactions and the formation of disulfide bonds . The molecular targets include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with thiols .

Comparison with Similar Compounds

2-Ethyl-butane-1-thiol can be compared with other similar thiols:

The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-ethylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOYAIVOCJZXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-butane-1-thiol
Reactant of Route 2
Reactant of Route 2
2-Ethyl-butane-1-thiol
Reactant of Route 3
2-Ethyl-butane-1-thiol
Reactant of Route 4
2-Ethyl-butane-1-thiol
Reactant of Route 5
Reactant of Route 5
2-Ethyl-butane-1-thiol
Reactant of Route 6
2-Ethyl-butane-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.